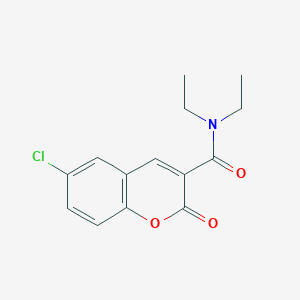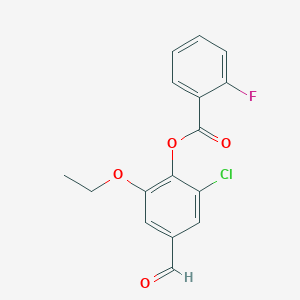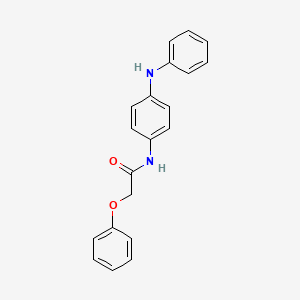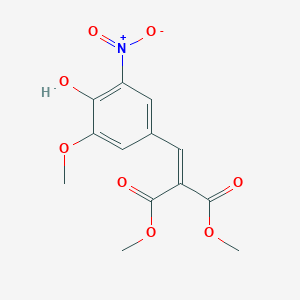
6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide, also known as ICRF-193, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer drug. It belongs to a class of compounds called topoisomerase II inhibitors, which are known to interfere with the DNA replication process and prevent the growth of cancer cells.
Mécanisme D'action
6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication. By preventing the enzyme from functioning properly, 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide disrupts the DNA replication process and prevents cancer cells from dividing and growing. This mechanism of action has been well-studied and is believed to be the primary reason for the anti-cancer activity of 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide.
Biochemical and Physiological Effects:
6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, it has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders. However, more research is needed to fully understand the biochemical and physiological effects of 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is that it has a well-established synthesis method and has been extensively studied for its anti-cancer properties. This makes it a valuable tool for researchers who are studying the mechanisms of cancer and developing new anti-cancer drugs. However, there are also some limitations to using 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide in lab experiments. For example, it can be difficult to obtain large quantities of the compound, and it may not be suitable for all types of experiments.
Orientations Futures
There are many potential future directions for research on 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide. One area of research could be the development of new synthesis methods that are more efficient and produce higher yields of the compound. Another area of research could be the development of new anti-cancer drugs that are based on the structure of 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide. Additionally, more research is needed to fully understand the biochemical and physiological effects of 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide, which could lead to new applications in the treatment of other diseases. Overall, there is still much to be learned about 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide, and it is an exciting area of research with many potential applications.
Méthodes De Synthèse
The synthesis of 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide involves several steps, starting with the reaction of 6-chloro-2-hydroxybenzaldehyde with diethyl malonate to form a chromene intermediate. This intermediate is then reacted with chloroacetyl chloride and triethylamine to form the final product, 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide. The synthesis method has been well-established and has been used to produce large quantities of 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide for research purposes.
Applications De Recherche Scientifique
6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential use as an anti-cancer drug. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition to its anti-cancer properties, 6-chloro-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of other diseases.
Propriétés
IUPAC Name |
6-chloro-N,N-diethyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-3-16(4-2)13(17)11-8-9-7-10(15)5-6-12(9)19-14(11)18/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBGQOFLGZTMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N-diethyl-2-oxochromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5860919.png)

![8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate](/img/structure/B5860942.png)

![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)

![2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5860968.png)
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)



![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)